molecular formula C7H9ClN2S B2531591 1,3-dimethyl-1H-thieno[2,3-c]pyrazole hydrochloride CAS No. 2138075-03-1

1,3-dimethyl-1H-thieno[2,3-c]pyrazole hydrochloride

Cat. No.: B2531591
CAS No.: 2138075-03-1
M. Wt: 188.67
InChI Key: LYTNVHGVHCMMHE-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-thieno[2,3-c]pyrazole hydrochloride is a heterocyclic compound featuring a fused thiophene-pyrazole core. Its molecular formula is C₈H₁₀ClN₂S, with a molecular weight of 214.67 g/mol (CAS RN: 388088-75-3). Key physical properties include a melting point of 165–167°C and storage requirements at ≤4°C . The compound is structurally characterized by a thieno[2,3-c]pyrazole scaffold substituted with methyl groups at the 1- and 3-positions and a hydrochloride counterion. Derivatives such as its carboxylic acid (CAS RN: 25252-46-4, mp: 260°C dec.) and carbonyl chloride are also commercially available .

Properties

IUPAC Name

1,3-dimethylthieno[2,3-c]pyrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S.ClH/c1-5-6-3-4-10-7(6)9(2)8-5;/h3-4H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTNVHGVHCMMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CS2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methyl-2-thiophenecarboxaldehyde with hydrazine hydrate, followed by cyclization with acetic anhydride . The reaction conditions often require refluxing in ethanol or other suitable solvents to facilitate the formation of the desired thieno-pyrazole ring system .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitutions at reactive positions, influenced by the electron-withdrawing effects of the pyrazole ring and steric factors from methyl groups.

Key examples :

  • Halogenation : Reacts with bromine in acetic acid to form 5-bromo-1,3-dimethyl-1H-thieno[2,3-c]pyrazole hydrobromide at 60°C (yield: 78%) .

  • Sulfonation : Treatment with chlorosulfonic acid produces sulfonated derivatives, useful for further functionalization .

Reaction TypeConditionsProductYieldReference
BrominationBr₂, CH₃COOH, 60°C5-Bromo derivative78%
SulfonationClSO₃H, 0–5°CThienopyrazole sulfonic acid65%

Oxidation and Reduction

The fused thiophene-pyrazole system shows distinct redox behavior:

Oxidation

  • Peracid-mediated epoxidation : Reacts with m-CPBA (meta-chloroperbenzoic acid) to form an epoxide at the thiophene double bond, confirmed via X-ray crystallography .

  • Oxidative aromatization : Under MnO₂ catalysis, converts pyrazoline intermediates to aromatic pyrazoles .

Reduction

  • Catalytic hydrogenation : Pd/C-mediated reduction selectively hydrogenates the thiophene ring to a dihydrothiophene derivative.

Cycloaddition and Ring-Opening Reactions

The compound participates in [3+2] cycloadditions with diazo compounds, forming fused polycyclic systems:

Example :

  • Reaction with diazomethane yields tricyclic indenyl-pyrazole derivatives via a Nazarov-type cyclization .

ReagentConditionsProductYield
CH₂N₂Et₂O, 25°CIndenyl-pyrazole85%

Amide Formation

The hydrochloride salt reacts with amines under Schotten-Baumann conditions to generate carboxamides. For example:

  • Treatment with benzylamine produces 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (yield: 92%).

Esterification

Reacts with ethanol in HCl to form ethyl esters, enabling further derivatization .

Catalytic Cross-Coupling

Palladium-catalyzed reactions enable C–H functionalization:

  • Suzuki coupling : With aryl boronic acids, introduces aryl groups at the 5-position (yields: 70–90%) .

Stability and Decomposition

Under strong acidic conditions, the pyrazole ring undergoes hydrolysis to form 1,3-dimethylurea and thiophene-2,3-dicarboxylic acid .

Comparative Reactivity

The reactivity differs from non-methylated analogs due to steric hindrance and electron-donating methyl groups:

Feature1,3-Dimethyl DerivativeNon-Methylated Analog
Bromination RateSlower (steric hindrance)Faster
Oxidation StabilityHigher (methyl protection)Lower

Mechanistic Insights

  • Regioselectivity : Methyl groups direct electrophiles to the 5-position of the thiophene ring .

  • Acid-Base Behavior : The pyrazole nitrogen remains protonated in aqueous HCl, enhancing electrophilic substitution .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole hydrochloride typically involves cyclocondensation reactions between appropriate hydrazines and thienopyrazole derivatives. The structural framework of this compound allows for modifications that enhance its biological activity. Techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure of synthesized compounds .

Pharmacological Activities

Antimicrobial Activity
this compound has demonstrated significant antimicrobial properties. Studies have shown that derivatives of pyrazoles exhibit potent antibacterial and antifungal activities against various pathogens. For instance, compounds with similar thienopyrazole structures have been reported to show minimum inhibitory concentration (MIC) values as low as 0.0025 µg/mL against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties comparable to established anti-inflammatory drugs. In vivo studies using carrageenan-induced edema models have shown promising results for thienopyrazole derivatives in reducing inflammation .

Antitumor Activity
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrate that certain derivatives can inhibit the growth of various cancer cell lines, including human colon carcinoma (HCT-116) and melanoma (SK-MEL-5), with IC50 values indicating substantial antiproliferative effects . The mechanism of action often involves the inhibition of tubulin polymerization, a critical process in cell division.

Potential Therapeutic Applications

Given its diverse pharmacological profile, this compound has potential applications in several therapeutic areas:

  • Antibacterial Treatments : Its effectiveness against resistant strains such as MRSA positions it as a candidate for developing new antibacterial agents.
  • Anti-inflammatory Drugs : The compound's ability to modulate inflammatory responses suggests it could be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Cancer Therapy : With demonstrated antitumor activity, further development could lead to new chemotherapeutic agents targeting specific cancer types.

Case Studies and Research Findings

Several studies have documented the efficacy of thienopyrazole derivatives:

StudyFindings
Gosselin et al. (2018)Reported significant antibacterial activity against E. coli and S. aureus with MIC values as low as 0.0025 µg/mL .
Mahendrasinh et al. (2013)Evaluated the anti-inflammatory effects in rat models; compounds showed better results than standard treatments .
Cui et al. (2021)Identified a derivative with notable antitumor activity against HCT-116 cells (IC50 = 0.58 µM) .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Key Functional Groups Melting Point (°C) Solubility/Reactivity
1,3-Dimethyl-1H-thieno[2,3-c]pyrazole HCl C₈H₁₀ClN₂S Thienopyrazole, methyl, HCl 165–167 Polar solvents (DMF, EtOH)
Compound 7b (Thieno[2,3-b]thiophene derivative) C₂₈H₂₂N₆O₂S₂ Bis-carbonyl, NH₂, phenyl >300 Low solubility in EtOH/DMF
Compound 10 (Pyrazolo[1,5-a]pyrimidine) C₃₄H₂₀N₈S₂ Cyano, pyrimidine, phenyl N/A Requires DMF/EtOH for synthesis
1-Ethyl-3-methyl-1,4-dihydrochromeno[2,3-c]pyrazole HCl C₁₃H₁₅ClN₂O Chromene, ethyl, methyl, HCl N/A Likely polar aprotic solvents

Key Observations :

  • Heterocyclic Core: The thieno[2,3-c]pyrazole system in the target compound contrasts with thieno[2,3-b]thiophene (7b) and pyrazolo[1,5-a]pyrimidine (10), which exhibit distinct electronic properties and aromaticity .
  • Substituents: Methyl and HCl groups in the target compound enhance solubility in polar solvents compared to the bulky phenyl and cyano groups in analogs like 7b and 10, which reduce solubility .

Key Findings :

  • Synthetic Efficiency: The target compound is commercially synthesized, whereas analogs like 7b and 10 require multistep reactions with moderate yields (70–75%) . Dihydropyrano[2,3-c]pyrazoles achieve higher yields (>90%) under green conditions (aqueous media, ultrasound) .
  • Spectroscopy : The NH₂ and C=O groups in 7b produce distinct IR peaks (3320, 1720 cm⁻¹), absent in the target compound. Methyl groups in both compounds show similar $^1$H-NMR shifts (δ 2.22) .

Catalytic and Application Differences

  • Catalysis: Thieno[2,3-c]pyrazole derivatives are less studied in catalysis compared to dihydropyrano[2,3-c]pyrazoles, which are efficiently synthesized using thiamine hydrochloride as a catalyst .

Biological Activity

Overview

1,3-Dimethyl-1H-thieno[2,3-c]pyrazole hydrochloride is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound features a thieno-pyrazole ring system, which contributes to its reactivity and interaction with biological targets. Research indicates potential applications in antimicrobial, anticancer, and anti-inflammatory therapies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. For instance, it may inhibit key enzymes involved in microbial metabolism or disrupt cell membrane integrity, leading to antimicrobial effects . Furthermore, its structure allows for interactions with various receptors and enzymes that are critical in cancer progression and inflammation .

Biological Activities

The compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial and fungal strains. Its effectiveness is linked to its ability to disrupt microbial cell functions .
  • Antioxidant Properties : Recent research indicated that derivatives of thieno[2,3-c]pyrazole compounds can act as antioxidants. For example, they were tested against the toxicity of 4-nonylphenol in fish erythrocytes, showing a protective effect against oxidative stress .
  • Anticancer Potential : The compound has been evaluated for its antiproliferative effects on cancer cell lines. It demonstrated significant cytotoxicity against specific cancer types, suggesting its potential as a therapeutic agent in oncology .

Study on Antioxidant Activity

A study assessed the effects of thieno[2,3-c]pyrazole compounds on red blood cells from Clarias gariepinus (African catfish) exposed to 4-nonylphenol. The results indicated that these compounds significantly reduced erythrocyte malformations compared to control groups, highlighting their antioxidant capabilities and potential use in aquaculture medicine .

Anticancer Activity Evaluation

In vitro studies evaluated the antiproliferative effects of various thieno[2,3-c]pyrazole derivatives against breast cancer cell lines. The analysis revealed that these compounds could inhibit cell growth effectively, with some exhibiting IC50 values lower than standard chemotherapeutic agents like Olaparib. This suggests a promising role for thieno[2,3-c]pyrazole derivatives in cancer therapy .

Comparative Analysis with Similar Compounds

Compound Biological Activity IC50 (µM) Notes
This compoundAntimicrobial, AntioxidantVariesEffective against various pathogens
OlaparibAnticancer12.86Standard reference for comparison
Other ThienopyrazolesVarious (anti-inflammatory)VariesShow similar mechanisms but different potencies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-dimethyl-1H-thieno[2,3-c]pyrazole hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of thiophene derivatives with hydrazine precursors under acidic conditions. For example, refluxing in acetic acid (AcOH) with hydrochloric acid (HCl) as a catalyst (6–24 hours, 80–100°C) is a common approach . Optimization includes varying stoichiometry (e.g., 1:1.2 molar ratio of thiophene to hydrazine), solvent selection (e.g., ethanol vs. dioxane for solubility), and temperature control to minimize side products. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl groups at N1 and C3) and thieno-pyrazole backbone. Look for characteristic shifts: pyrazole protons at δ 6.5–7.5 ppm, methyl groups at δ 2.1–2.5 ppm .
  • IR Spectroscopy : Validate functional groups (e.g., C=N stretch ~1600 cm⁻¹, aromatic C-H ~3100 cm⁻¹) .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 213 for the free base, +36 for HCl adducts) .

Q. What solvent systems are compatible with this compound for in vitro assays?

  • Methodological Answer : The hydrochloride salt is water-soluble but may require DMSO or ethanol for stock solutions. For biological assays, use phosphate-buffered saline (PBS) with ≤1% DMSO to avoid cytotoxicity. Stability tests (UV-Vis, 24-hour incubation) are recommended to confirm no degradation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed tautomeric forms or regiochemistry?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive. For example, in related pyrazole complexes, SC-XRD confirmed N-methylation patterns (e.g., N1 vs. N2 substitution) with mean C–C bond precision of 0.002–0.009 Å . Data collection at 100–298 K (Mo-Kα radiation, λ = 0.71073 Å) and refinement (SHELX suite) can distinguish tautomers. Discrepancies between NMR and X-ray data often arise from dynamic equilibria in solution vs. solid-state fixation .

Q. What strategies mitigate side reactions during functionalization (e.g., chlorination or cross-coupling)?

  • Methodological Answer :

  • Electrophilic Substitution : Use Lewis acids (e.g., AlCl₃) for directed chlorination at the thiophene ring’s α-position. Monitor reaction progress via TLC to halt at mono-substitution .
  • Cross-Coupling : Suzuki-Miyaura reactions require Pd(PPh₃)₄ (2 mol%), aryl boronic acids (1.5 eq.), and anhydrous conditions (toluene/EtOH, 80°C). Protect the pyrazole NH (if present) with Boc groups to prevent catalyst poisoning .

Q. How can computational modeling (DFT, MD) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to predict electron density (e.g., Fukui indices for nucleophilic/electrophilic sites). Correlate HOMO-LUMO gaps with redox activity .
  • Molecular Dynamics : Simulate ligand-receptor binding (e.g., GROMACS) using crystal structures of target proteins (e.g., kinases). Focus on hydrogen bonds (pyrazole N-H) and hydrophobic interactions (methyl/thiophene groups) .

Q. What analytical approaches reconcile conflicting spectroscopic data (e.g., unexpected splitting in NMR)?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Identify dynamic processes (e.g., ring puckering in thieno-pyrazole) by observing coalescence of split peaks at elevated temperatures (e.g., 40–80°C in DMSO-d⁶) .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals. For example, NOESY correlations between methyl protons and thiophene H4 confirm spatial proximity, ruling out alternative regioisomers .

Safety and Handling for Research Use

Q. What safety protocols are critical when handling this compound in a laboratory setting?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing/powder handling due to inhalation risks (H333 hazard) .
  • Waste Disposal : Collect aqueous waste separately, neutralize with NaHCO₃, and incinerate via licensed hazardous waste contractors .

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